2-(4-Chlorophenyl)-2-oxoethyl 2-{[4-chloro-2-(phenylcarbonyl)phenyl]amino}-4-oxo-4-phenylbutanoate
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Overview
Description
2-(4-Chlorophenyl)-2-oxoethyl 2-{[4-chloro-2-(phenylcarbonyl)phenyl]amino}-4-oxo-4-phenylbutanoate is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes multiple functional groups such as chlorophenyl, oxoethyl, and phenylcarbonyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 2-{[4-chloro-2-(phenylcarbonyl)phenyl]amino}-4-oxo-4-phenylbutanoate typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid. The mixture is refluxed for several hours, and the reaction progress is monitored using thin-layer chromatography (TLC) with a chloroform:methanol solvent system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2-oxoethyl 2-{[4-chloro-2-(phenylcarbonyl)phenyl]amino}-4-oxo-4-phenylbutanoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(4-Chlorophenyl)-2-oxoethyl 2-{[4-chloro-2-(phenylcarbonyl)phenyl]amino}-4-oxo-4-phenylbutanoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 2-{[4-chloro-2-(phenylcarbonyl)phenyl]amino}-4-oxo-4-phenylbutanoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with acetylcholinesterase, affecting neural transmission .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenylacetic acid: Shares the chlorophenyl group but differs in overall structure and reactivity.
2-(4-Chlorophenyl)ethylamine: Contains a similar chlorophenyl group but has different functional groups and applications.
Clorophene: Another chlorophenyl-containing compound with distinct properties and uses.
Uniqueness
2-(4-Chlorophenyl)-2-oxoethyl 2-{[4-chloro-2-(phenylcarbonyl)phenyl]amino}-4-oxo-4-phenylbutanoate is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and potential applications. Its structure allows for diverse interactions with biological targets, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C31H23Cl2NO5 |
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Molecular Weight |
560.4 g/mol |
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 2-(2-benzoyl-4-chloroanilino)-4-oxo-4-phenylbutanoate |
InChI |
InChI=1S/C31H23Cl2NO5/c32-23-13-11-21(12-14-23)29(36)19-39-31(38)27(18-28(35)20-7-3-1-4-8-20)34-26-16-15-24(33)17-25(26)30(37)22-9-5-2-6-10-22/h1-17,27,34H,18-19H2 |
InChI Key |
HPTVRJADOYVXBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C(=O)OCC(=O)C2=CC=C(C=C2)Cl)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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